molecular formula C23H27N3O4 B4632453 1-(2,5-Dimethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-(2,5-Dimethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4632453
M. Wt: 409.5 g/mol
InChI Key: IOFMTKHJTOYHMF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of substituted phenylpiperazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, including:

    Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,5-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the 4-phenylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, including as an antidepressant or antipsychotic.

    Industry: Used in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-4-(4-methylpiperazin-1-yl)butan-2-one
  • 1-(2,5-Dimethoxyphenyl)-4-(4-ethylpiperazin-1-yl)pentan-2-one

Uniqueness

1-(2,5-Dimethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-29-19-8-9-21(30-2)20(15-19)26-16-17(14-22(26)27)23(28)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,15,17H,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFMTKHJTOYHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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